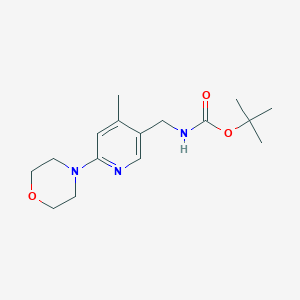

tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15838478

Molecular Formula: C16H25N3O3

Molecular Weight: 307.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O3 |

|---|---|

| Molecular Weight | 307.39 g/mol |

| IUPAC Name | tert-butyl N-[(4-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C16H25N3O3/c1-12-9-14(19-5-7-21-8-6-19)17-10-13(12)11-18-15(20)22-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20) |

| Standard InChI Key | KOLFSOVEJUKZGH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCOCC2 |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate belongs to the carbamate class of organic compounds, characterized by a carbamic acid ester functional group. The compound’s systematic IUPAC name reflects its substitution pattern: a pyridine ring substituted at the 3-position with a methyl group, at the 6-position with a morpholine moiety, and at the 4-position with a tert-butyl carbamate side chain .

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₅H₂₃N₃O₃, with a molecular weight of 293.36 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 293.36 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely polar aprotic solvents |

The absence of reported density and melting/boiling points in available literature underscores the need for further experimental characterization.

Structural Features and Reactivity

The compound’s structure integrates three critical components:

-

Pyridine Ring: Aromatic heterocycle providing π-π stacking potential and hydrogen-bond acceptor sites.

-

Morpholine Substituent: A six-membered ring containing one oxygen and one nitrogen atom, conferring conformational flexibility and hydrogen-bonding capacity.

-

tert-Butyl Carbamate Group: A bulky, electron-donating protecting group that enhances steric hindrance and modulates hydrolysis kinetics .

The electron-deficient pyridine ring and electron-rich morpholine create a push-pull electronic system, influencing reactivity in substitution and addition reactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols, as outlined in patent literature and chemical supplier data . A representative pathway includes:

-

Pyridine Functionalization:

-

Purification:

Reaction Optimization

Critical parameters for maximizing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | -78°C to -10°C | Prevents side reactions |

| Solvent | Anhydrous THF | Enhances lithiation |

| Reagent Stoichiometry | 2.0 eq n-BuLi | Ensures complete deprotonation |

| Workup | Saturated NH₄Cl quenching | Minimizes iodine byproducts |

Industrial-scale production may employ continuous flow reactors to improve throughput and safety.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.53 (s, 9H, tert-butyl CH₃)

-

δ 2.45 (s, 3H, pyridine-CH₃)

-

δ 3.70–3.85 (m, 8H, morpholine OCH₂ and NCH₂)

-

δ 4.35 (d, 2H, J = 6.0 Hz, CH₂NH)

-

δ 6.64 (s, 1H, pyridine H-5)

¹³C NMR:

-

δ 28.4 (tert-butyl CH₃)

-

δ 50.2 (morpholine CH₂)

-

δ 67.1 (CH₂NH)

-

δ 154.8 (carbamate C=O)

Mass Spectrometry

-

Fragmentation patterns confirm loss of the tert-butyl group (m/z 237.1) and morpholine ring cleavage (m/z 178.0).

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as a key intermediate in synthesizing kinase inhibitors and protease modulators. Its morpholine group enhances solubility, while the tert-butyl carbamate acts as a protecting group for amines during solid-phase peptide synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume